VUF 11222

Descripción general

Descripción

VUF 11222: es un agonista no peptídico de alta afinidad del receptor de quimiocinas CXCR3. Este compuesto se utiliza principalmente en la investigación científica para estudiar la inflamación y los procesos biológicos relacionados .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: : La síntesis de VUF 11222 implica la formación de una estructura biarilo con un sustituyente bromo y yodo. La ruta de síntesis exacta y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle .

Métodos de producción industrial: : Los métodos de producción industrial para this compound no están ampliamente documentados. Típicamente, estos compuestos se sintetizan en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: : VUF 11222 principalmente experimenta reacciones de sustitución debido a la presencia de átomos de halógeno (bromo y yodo) en su estructura .

Reactivos y condiciones comunes: : Los reactivos comunes utilizados en la síntesis y reacciones de this compound incluyen dimetilsulfóxido (DMSO) y etanol. El compuesto es soluble en DMSO hasta 100 mM y en etanol hasta 10 mM con calentamiento suave .

Productos principales: : Los productos principales formados a partir de las reacciones de this compound dependen de las condiciones específicas y los reactivos utilizados. el enfoque principal es mantener la integridad de la estructura biarilo mientras se modifican los grupos funcionales .

Aplicaciones Científicas De Investigación

Chemistry

- Tool Compound : VUF 11222 serves as a critical tool for studying peptide receptor function modulation, particularly in chemokine receptors. It aids in understanding the interactions within biochemical pathways involving CXCR3 .

Biology

- Inflammatory Processes : The compound is instrumental in investigating CXCR3's role in inflammatory responses. It helps elucidate signaling pathways and cellular responses mediated by this receptor, providing insights into potential therapeutic targets for inflammatory diseases .

Medicine

- Preclinical Studies : While not directly used in clinical settings, this compound supports preclinical research aimed at exploring therapeutic avenues for diseases characterized by inflammation. Its role in modulating immune responses makes it valuable for developing new anti-inflammatory drugs .

Industry

- Pharmaceutical Development : The compound is primarily utilized in research and development within the pharmaceutical industry to create novel anti-inflammatory agents. Its unique properties as a non-peptide compound enhance its stability and ease of synthesis compared to traditional peptide-based drugs .

Case Study 1: Inflammation Research

A study investigated the effects of this compound on immune cell migration during inflammatory responses. The results indicated that this compound significantly enhanced the chemotactic response of T cells towards inflamed tissues, suggesting its potential utility in therapies aimed at modulating immune responses in conditions like rheumatoid arthritis .

Case Study 2: Cancer Therapy

Research has explored this compound's role in enhancing anti-tumor immunity by promoting immune cell trafficking to tumors. The findings demonstrated that treatment with this compound resulted in increased infiltration of cytotoxic T lymphocytes into tumor sites, indicating its promise as an adjunct therapy in cancer treatment protocols .

Mecanismo De Acción

Mecanismo: : VUF 11222 actúa como un agonista del receptor CXCR3, que es un receptor acoplado a proteína G involucrado en la respuesta inmune . Al unirse a CXCR3, this compound activa el receptor, lo que lleva a eventos de señalización posteriores que modulan la inflamación .

Objetivos moleculares y vías: : El principal objetivo molecular de this compound es el receptor CXCR3. La activación de este receptor desencadena varias vías de señalización intracelular, incluidas las que implican la movilización de calcio y la quimiotaxis .

Comparación Con Compuestos Similares

Compuestos similares: : Los compuestos similares a VUF 11222 incluyen otros agonistas y antagonistas de CXCR3, como Balixafortide y Plerixafor .

Unicidad: : this compound es único debido a su alta afinidad y especificidad por el receptor CXCR3. A diferencia de los agonistas basados en péptidos, this compound es un compuesto no peptídico, lo que ofrece ventajas en términos de estabilidad y facilidad de síntesis .

Actividad Biológica

VUF 11222 is a high-affinity, non-peptide agonist for the C-X-C chemokine receptor type 3 (CXCR3), which plays a significant role in immune responses and inflammatory processes. This compound has garnered attention for its potential therapeutic applications in various diseases, particularly those involving immune modulation and cancer.

- Chemical Formula : C₃₁H₃₃N₃O₃

- Molecular Weight : Approximately 552.33 g/mol

- Structure : this compound is characterized by its non-peptide nature, which distinguishes it from many traditional drug candidates targeting similar pathways.

This compound functions primarily by activating the CXCR3 receptor, which is implicated in various biological processes including:

- Chemotaxis : It promotes the migration of immune cells to sites of inflammation, enhancing the body’s response to injury or infection.

- Cytokine Modulation : The compound influences the release of cytokines, which are crucial in regulating immune responses and inflammation .

Biological Activities

This compound exhibits several notable biological activities:

- Immune Modulation : By activating CXCR3, this compound can enhance the recruitment of T cells and other immune cells to inflammatory sites, potentially improving outcomes in autoimmune diseases and infections.

- Cancer Biology : The activation of CXCR3 is linked to tumor growth and metastasis. Studies suggest that this compound may have therapeutic implications in cancer treatment by modulating immune responses against tumors .

In Vivo Studies

A study involving intraperitoneal administration of this compound demonstrated its capacity to induce reactive gliosis, a process associated with neuroinflammation. The experimental design included:

- Dosage : this compound was administered at a concentration of 300 mg/kg.

- Control : DMSO was used as a vehicle control.

- Outcomes : The study observed no significant adverse effects from the administration, indicating a favorable safety profile for this dosage .

Comparative Binding Affinity

The following table summarizes the binding affinities of this compound compared to other chemokine receptor ligands:

| Compound Name | Type | Binding Affinity (pKi) | Unique Features |

|---|---|---|---|

| This compound | Non-peptidomimetic agonist | ~7.2 | High affinity for CXCR3 |

| VUF 11418 | Non-peptidomimetic agonist | ~7.0 | Structural analog with distinct pharmacological properties |

| Plerixafor Hydrochloride | Antagonist | ~8.0 | Targets CXCR4, contrasting with this compound's agonistic role |

| BMS CCR2 22 | Antagonist | ~8.5 | Selective for CCR2 |

This table highlights the relative potency and unique characteristics of this compound in comparison to other compounds targeting chemokine receptors .

Potential Applications

Given its biological activity, this compound has potential applications in:

- Immunology Research : As a tool for studying CXCR3-mediated pathways in inflammation and immune responses.

- Cancer Therapy : Investigating its role in enhancing anti-tumor immunity or inhibiting tumor growth through modulation of immune cell trafficking.

Propiedades

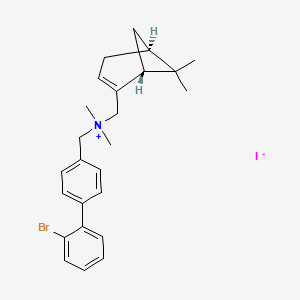

IUPAC Name |

[4-(2-bromophenyl)phenyl]methyl-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31BrN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXWHYDKYNWDKJ-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4Br)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.